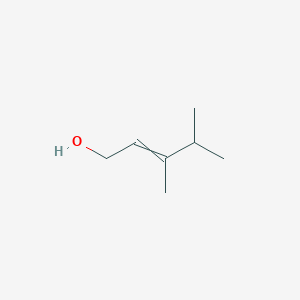

2-Penten-1-ol, 3,4-dimethyl-, (E)-

Description

BenchChem offers high-quality 2-Penten-1-ol, 3,4-dimethyl-, (E)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Penten-1-ol, 3,4-dimethyl-, (E)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

38972-74-6 |

|---|---|

Molecular Formula |

C7H14O |

Molecular Weight |

114.19 g/mol |

IUPAC Name |

3,4-dimethylpent-2-en-1-ol |

InChI |

InChI=1S/C7H14O/c1-6(2)7(3)4-5-8/h4,6,8H,5H2,1-3H3 |

InChI Key |

UFZFIJQVBUIVBK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=CCO)C |

Origin of Product |

United States |

Nomenclature, Stereochemical Characterization, and Isomeric Considerations

Systematic IUPAC Nomenclature Applied to (E)-2-Penten-1-ol, 3,4-dimethyl-

The systematic name for the compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is (2E)-3,4-dimethylpent-2-en-1-ol . nih.govchemspider.com This name is derived following a set of established rules:

Identification of the Principal Functional Group: The hydroxyl (-OH) group is the principal functional group, designating the molecule as an alcohol. This gives the suffix "-ol".

Determination of the Parent Chain: The longest continuous carbon chain containing the principal functional group and the double bond is a five-carbon chain, hence the root name "-pent-".

Locating the Double Bond and Functional Group: The double bond is located between the second and third carbon atoms, indicated by "-2-en-". The alcohol group is on the first carbon, denoted by "-1-ol".

Identifying and Locating Substituents: There are two methyl (-CH3) groups, one on the third carbon and one on the fourth, leading to the prefix "3,4-dimethyl-".

Specifying Stereochemistry: The "(E)-" prefix describes the stereochemistry of the double bond, which will be detailed in the following section.

Table 1: IUPAC Nomenclature Breakdown for (E)-2-Penten-1-ol, 3,4-dimethyl-

| Component | Description |

|---|---|

| (2E)- | Designates the stereochemistry at the C2-C3 double bond as entgegen (opposite). |

| 3,4-dimethyl- | Indicates two methyl group substituents at the third and fourth carbon atoms. |

| pent- | Refers to the five-carbon parent chain. |

| -2-en- | Specifies the location of the carbon-carbon double bond between C2 and C3. |

| -1-ol | Indicates the hydroxyl functional group is located on the first carbon atom. |

Principles of (E/Z) Stereochemical Assignment in Alkenes

The (E/Z) system is used to unambiguously describe the stereochemistry of disubstituted, trisubstituted, and tetrasubstituted alkenes. This system is based on the Cahn-Ingold-Prelog (CIP) priority rules. studymind.co.ukwikipedia.orglibretexts.orgdocbrown.info

The assignment process involves these steps:

Assign Priorities: For each carbon atom of the double bond, the two attached groups are assigned a priority (high or low). Priority is determined by the atomic number of the atom directly bonded to the double-bond carbon. A higher atomic number receives higher priority. studymind.co.ukwikipedia.orglibretexts.org

Determine Configuration:

If the two higher-priority groups are on the opposite sides of the double bond, the configuration is designated as (E) , from the German word entgegen (opposite). libretexts.orgucalgary.ca

If the two higher-priority groups are on the same side of the double bond, the configuration is (Z) , from the German word zusammen (together). libretexts.orgucalgary.ca

For (E)-2-Penten-1-ol, 3,4-dimethyl-, the priorities at the C2-C3 double bond are assigned as follows:

At Carbon 2 (C2): The attached groups are a hydroxymethyl group (-CH₂OH) and a hydrogen atom (-H). The carbon atom of the hydroxymethyl group has a higher atomic number than hydrogen, so -CH₂OH is the high-priority group.

At Carbon 3 (C3): The attached groups are a methyl group (-CH₃) and an isopropyl group (-CH(CH₃)₂). The isopropyl group's carbon is bonded to two other carbons, giving it higher priority than the methyl group's carbon, which is bonded to three hydrogens.

Since the high-priority groups (-CH₂OH at C2 and -CH(CH₃)₂ at C3) are on opposite sides of the double bond, the isomer is designated as (E).

Analysis of Configurational Isomerism in Analogous Compounds

Configurational isomers are stereoisomers that can only be interconverted by breaking and reforming chemical bonds. libretexts.orglibretexts.org This class of isomers includes E/Z isomers and optical isomers. The structural features of (E)-2-Penten-1-ol, 3,4-dimethyl- allow for comparison with other substituted alkenes and allylic alcohols.

For instance, the simpler alkene, 3,4-dimethyl-2-pentene , also exists as (E) and (Z) isomers. molbase.comnist.govnih.gov The principles of assigning stereochemistry are the same, focusing on the priority of the substituents around the C2=C3 double bond.

Another analogous compound is 2-butene , which exists as cis-2-butene and trans-2-butene. ucalgary.ca In this simpler case, the cis/trans nomenclature is often used, but the E/Z system provides a more universal standard. For 2-butene, the cis isomer is (Z)-but-2-ene, and the trans isomer is (E)-but-2-ene. ucalgary.ca

The presence of a chiral center adds another layer of isomerism. In the case of (E)-2-Penten-1-ol, 3,4-dimethyl-, the carbon at position 4 (C4) is a stereocenter, as it is bonded to four different groups (a hydrogen atom, a methyl group, an isopropyl group, and the rest of the molecule). This means that (E)-2-Penten-1-ol, 3,4-dimethyl- can exist as a pair of enantiomers: (2E, 4R)-3,4-dimethylpent-2-en-1-ol and (2E, 4S)-3,4-dimethylpent-2-en-1-ol.

Table 2: Comparison of Isomerism in Analogous Compounds

| Compound | Type of Isomerism | Description |

|---|---|---|

| 2-Butene | E/Z (Geometric) | Exists as (E)-but-2-ene and (Z)-but-2-ene due to the arrangement of methyl groups across the double bond. ucalgary.ca |

| 3,4-Dimethyl-2-pentene | E/Z (Geometric) | Exists as (E) and (Z) isomers based on the spatial arrangement of the methyl and isopropyl groups. nist.gov |

| (E)-2-Penten-1-ol, 3,4-dimethyl- | E/Z and Optical | The (E) configuration describes the double bond geometry. The presence of a chiral center at C4 results in (R) and (S) enantiomers. |

Stereochemical Implications for Synthetic Design and Reactivity

The stereochemistry of an allylic alcohol like (E)-2-Penten-1-ol, 3,4-dimethyl- is a critical factor in both its synthesis and its subsequent chemical reactions.

Synthetic Design: The synthesis of allylic alcohols with a specific (E) or (Z) geometry requires stereoselective methods. researchgate.netrsc.org For example, certain iron-catalyzed reactions have been developed for the stereoselective synthesis of (E)-allylboronates from allylic alcohols, which can then be used to create other (E)-allylic compounds. acs.orgthieme-connect.com Other methods may involve the Wittig reaction or the Horner-Wadsworth-Emmons reaction, which can be tuned to favor the formation of the E-alkene. The stereocenter at C4 would require an asymmetric synthesis strategy to produce a single enantiomer.

Reactivity: The stereochemistry of the double bond and the presence of the allylic hydroxyl group influence the molecule's reactivity.

Epoxidation: The epoxidation of allylic alcohols can be highly stereoselective. The hydroxyl group can direct the oxidizing agent (like a peroxy acid) to one face of the double bond through hydrogen bonding, leading to the formation of a specific diastereomer of the corresponding epoxy alcohol. wikipedia.org

Oxidation: The allylic C-H bonds and the alcohol group are susceptible to oxidation. The specific geometry of the molecule can influence the rate and outcome of these reactions. nih.gov

Substitution Reactions: Allylic alcohols can undergo Sₙ2' reactions, where a nucleophile attacks the double bond, leading to a migration of the double bond and displacement of the hydroxyl group. The stereochemistry of the starting material can influence the stereochemical outcome of the product.

Rearrangements: Allylic alcohols and their derivatives are known to undergo various rearrangement reactions, such as acs.orgacs.org-sigmatropic rearrangements, where the stereochemistry of the starting material is crucial for determining the stereochemistry of the product. umich.edu

The steric hindrance around the double bond, influenced by the (E) configuration and the bulky isopropyl group, can also affect the accessibility of reagents to the reactive sites, thereby influencing reaction rates and product distributions. researchgate.net

Synthetic Methodologies and Strategies

Retrosynthetic Analysis for the (E)-2-Penten-1-ol, 3,4-dimethyl- Framework

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. This process is guided by known and reliable chemical reactions.

For (E)-2-Penten-1-ol, 3,4-dimethyl-, the primary challenge is the stereoselective formation of the (E)-trisubstituted double bond. Key disconnections can be envisioned at the double bond and the C-C bonds adjacent to it.

Scheme 1: Retrosynthetic Analysis of (E)-2-Penten-1-ol, 3,4-dimethyl-

Disconnection 1 (C=C bond): This is the most direct approach and points towards olefination reactions. This disconnection suggests precursors such as an aldehyde and a phosphorus ylide (Wittig reaction) or a phosphonate (B1237965) carbanion (Horner-Wadsworth-Emmons reaction). The challenge lies in achieving high (E)-selectivity.

Disconnection 2 (C-C bond α to the oxygen): This disconnection suggests an addition of an organometallic reagent, such as a Grignard or organolithium reagent, to an α,β-unsaturated carbonyl compound. This places the double bond in the starting material, simplifying one aspect but requiring a stereochemically pure precursor.

Disconnection 3 (C-C bond β to the oxygen): This approach could involve a palladium-catalyzed cross-coupling reaction, such as a Heck or Suzuki coupling, to form the C-C bond at the double bond.

Classical Approaches to Alkenyl Alcohol Synthesis

Traditional methods for forming carbon-carbon double bonds, while sometimes lacking in stereoselectivity, provide a foundational understanding of alkene synthesis.

Dehydration Mechanisms of Saturated Alcohols

The dehydration of saturated alcohols to form alkenes is a classic transformation, typically acid-catalyzed. However, this method often leads to a mixture of regioisomers and stereoisomers, making it unsuitable for the selective synthesis of (E)-2-Penten-1-ol, 3,4-dimethyl-. The reaction proceeds via a carbocation intermediate, which can undergo rearrangements and lead to the formation of the most stable (Zaitsev) product, which may not be the desired isomer. For the target molecule, dehydration of 3,4-dimethyl-pentan-1,2-diol could theoretically yield the desired product, but control over the double bond position and stereochemistry would be poor.

Grignard Reagent Addition to Unsaturated Carbonyls

The addition of a Grignard reagent to an α,β-unsaturated carbonyl compound is a powerful C-C bond-forming reaction. To synthesize (E)-2-Penten-1-ol, 3,4-dimethyl-, one could envision the reaction of an appropriate Grignard reagent with an (E)-α,β-unsaturated aldehyde. For instance, the reaction of isopropylmagnesium bromide with (E)-3-methyl-2-pentenal would yield the target alcohol. The success of this approach hinges on the availability of the stereochemically pure unsaturated aldehyde.

Stereoselective Synthesis of the (E)-Double Bond Configuration

Modern synthetic methods offer a high degree of control over the stereochemical outcome of reactions, which is crucial for obtaining the pure (E)-isomer of 2-Penten-1-ol, 3,4-dimethyl-.

Wittig and Horner-Wadsworth-Emmons Olefinations with (E)-Selectivity

The Wittig reaction and its modification, the Horner-Wadsworth-Emmons (HWE) reaction, are cornerstone methods for alkene synthesis. organic-chemistry.orgnrochemistry.comwikipedia.orglibretexts.orgwikipedia.orgumass.edulibretexts.orgyoutube.com

The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone. organic-chemistry.orglibretexts.orgwikipedia.orgumass.edulibretexts.org The stereochemical outcome is highly dependent on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) generally lead to the formation of (E)-alkenes, while non-stabilized ylides favor (Z)-alkenes. organic-chemistry.orgwikipedia.org To synthesize (E)-2-Penten-1-ol, 3,4-dimethyl-, one could react a stabilized ylide with isobutyraldehyde (B47883). However, the presence of the hydroxymethyl group in the target ylide would require protection.

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses phosphonate carbanions. nrochemistry.comwikipedia.orgyoutube.comyoutube.com A significant advantage of the HWE reaction is that it almost exclusively produces the (E)-alkene. nrochemistry.comwikipedia.orgyoutube.com The reaction mechanism involves the formation of an oxaphosphetane intermediate, and the thermodynamic stability of the (E)-product drives the reaction. nrochemistry.com For the synthesis of our target molecule, the HWE reaction of isobutyraldehyde with a phosphonate ester bearing the protected hydroxymethyl group would be a highly effective strategy.

Table 1: Comparison of Wittig and HWE Reactions for (E)-Alkene Synthesis

| Feature | Wittig Reaction (with stabilized ylide) | Horner-Wadsworth-Emmons (HWE) Reaction |

| Reagent | Phosphorus ylide | Phosphonate carbanion |

| (E/Z) Selectivity | Generally good for (E) with stabilized ylides | Excellent for (E) |

| Byproduct | Triphenylphosphine oxide | Water-soluble phosphate (B84403) ester |

| Byproduct Removal | Often difficult (crystallization) | Easy (aqueous extraction) |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of C-C bonds. The Heck reaction, in particular, can be applied to the synthesis of substituted alkenes. rsc.orgnih.gov The palladium-catalyzed reaction of aryl or vinyl halides with allylic alcohols can be an attractive method for obtaining α,β-unsaturated carbonyl compounds, which can then be further manipulated. rsc.orgnih.gov

For the direct synthesis of allylic alcohols, modifications of palladium-catalyzed allylic substitution reactions can be employed. nih.govacs.org These reactions typically involve the activation of an allylic alcohol or its derivative. nih.govacs.org For instance, the coupling of a vinyl metallic species with an electrophile containing the protected hydroxymethyl group could be a viable route. While powerful, the development of a specific palladium-catalyzed cross-coupling for the direct synthesis of (E)-2-Penten-1-ol, 3,4-dimethyl- would likely require significant optimization of reaction conditions, ligands, and substrates.

Sharpless Epoxidation and Subsequent Transformations

The Sharpless asymmetric epoxidation is a renowned method for the enantioselective synthesis of 2,3-epoxyalcohols from primary and secondary allylic alcohols. wikipedia.orgorganic-chemistry.org This reaction utilizes a catalyst system composed of titanium tetra(isopropoxide) and a chiral tartrate ester, typically diethyl tartrate (DET) or diisopropyl tartrate (DIPT), with tert-butyl hydroperoxide (TBHP) as the oxidant. wikipedia.orgnumberanalytics.com While not a direct method for synthesizing (E)-3,4-dimethyl-2-penten-1-ol, its principles are crucial for creating chiral building blocks that can be converted to the target compound.

A primary application of this reaction would be the kinetic resolution of a racemic mixture of (E)-3,4-dimethyl-2-penten-1-ol. In a kinetic resolution, one enantiomer of the racemic alcohol reacts significantly faster to form the corresponding epoxide, leaving the unreacted enantiomer in high enantiomeric excess. wikipedia.orgharvard.edu

Furthermore, an appropriately substituted epoxide, synthesized via a Sharpless reaction, could serve as a key intermediate. Subsequent transformations, such as regioselective ring-opening with an organocuprate reagent, could be employed to install the necessary carbon framework, followed by further steps to yield the final allylic alcohol structure. The predictability and high enantioselectivity of the Sharpless epoxidation make it a powerful tool for establishing the stereochemistry in a multi-step synthesis. wikipedia.orgnumberanalytics.com

Catalytic Synthesis Techniques

Catalytic methods are central to the efficient and selective synthesis of complex molecules like (E)-3,4-dimethyl-2-penten-1-ol. Both transition metal catalysis and organocatalysis offer powerful avenues to construct the required carbon skeleton and introduce chirality.

Transition metal-catalyzed reactions provide highly effective methods for constructing the carbon backbone of allylic alcohols. chemrxiv.orgnih.gov Nickel-based catalysts, in particular, have been instrumental in the synthesis of such compounds. nih.gov One prominent strategy is the nickel-catalyzed reductive coupling of alkynes and aldehydes, which can directly generate allylic alcohols with high regioselectivity. nih.govorganic-chemistry.org For the synthesis of (E)-3,4-dimethyl-2-penten-1-ol, this could conceptually involve the coupling of propyne (B1212725) with isobutyraldehyde.

A more recent and atom-economical approach is the nickel-catalyzed direct hydrohydroxymethylation of alkynes using methanol (B129727) as a C1 source. nih.govrsc.org This method avoids the use of stoichiometric reducing agents and directly couples an alkyne with a formaldehyde (B43269) equivalent. The reaction of 3-methyl-1-butyne (B31179) under these conditions could potentially lead to the desired branched allylic alcohol.

The following table summarizes representative nickel-catalyzed syntheses of allylic alcohols from alkynes.

| Alkyne Substrate | Aldehyde/C1 Source | Catalyst System | Yield (%) | Reference |

| Phenylacetylene | Benzaldehyde | Ni(COD)₂ / P(o-tolyl)₃ / Et₃B | 85 | nih.gov |

| 1-Octyne | Heptanal | Ni(COD)₂ / IPr / Et₃SiH | 83 | organic-chemistry.org |

| 1-Phenyl-1-propyne | Methanol | Ni(COD)₂ / L4 / tBuOK | 81 | researchgate.net |

| 4-Octyne | Methanol | Ni(COD)₂ / L4 / tBuOK | 76 | researchgate.net |

Table 1: Examples of Nickel-Catalyzed Synthesis of Allylic Alcohols.

Organocatalysis has emerged as a powerful alternative to metal-based systems for asymmetric synthesis, avoiding the use of potentially toxic and expensive metals. nih.govacs.org For the synthesis of chiral allylic alcohols, organocatalytic approaches often provide high enantioselectivity. acs.org

One such strategy involves a one-pot sequence combining an enantioselective enone epoxidation with a subsequent Wharton-type reaction. nih.gov This process, catalyzed by a single chiral amine, can convert α,β-unsaturated ketones into optically active allylic alcohols. To access (E)-3,4-dimethyl-2-penten-1-ol, one could start with the corresponding α,β-unsaturated ketone, 3,4-dimethylcyclopent-2-en-1-one.

Another versatile method is the asymmetric allylic alkylation, which can be catalyzed by chiral primary amines. acs.orgrsc.org These reactions allow for the direct stereocontrolled formation of C-C bonds at the α-position to a double bond, establishing key stereocenters.

| Reaction Type | Catalyst | Substrates | Enantiomeric Excess (ee) | Reference |

| Epoxidation/Wharton Sequence | Amino-catalyst (e.g., diarylprolinol silyl (B83357) ether) | α,β-Unsaturated enones, Hydrazine | up to 99% | nih.gov |

| Asymmetric Allylic Alkylation | Chiral Brønsted acid (TRIP) / Amine | α-Branched aldehydes, Allylic alcohols | up to 99% | acs.org |

| Asymmetric Allylic Alkylation | Biscinchona alkaloid | 3-Nitroindoles, MBH carbonates | up to 94% | rsc.org |

Table 2: Examples of Organocatalytic Routes to Chiral Allylic Compounds.

Functional Group Interconversions Leading to the Hydroxyl Moiety

A common and crucial step in the synthesis of (E)-3,4-dimethyl-2-penten-1-ol is the creation of the primary alcohol functionality from a different functional group. The most direct pathway is the selective reduction of the corresponding α,β-unsaturated aldehyde, (E)-3,4-dimethyl-2-pentenal.

This transformation requires a reagent that selectively reduces the carbonyl group without affecting the carbon-carbon double bond (1,2-reduction). Common reagents for this purpose include sodium borohydride (B1222165) (NaBH₄), often in the presence of cerium(III) chloride (the Luche reduction), and diisobutylaluminium hydride (DIBAL-H) at low temperatures.

Alternatively, catalytic hydrogenation offers a green and efficient method. However, standard catalysts like Pd/C tend to reduce both the aldehyde and the alkene. Specialized catalysts, such as iridium-rhenium oxide supported on silica (B1680970) (Ir–ReOx/SiO₂), have been developed for the highly selective hydrogenation of unsaturated aldehydes to unsaturated alcohols under mild conditions. rsc.org

Other functional groups can also serve as precursors. The reduction of (E)-3,4-dimethyl-2-pentenoic acid or its corresponding esters requires stronger reducing agents like lithium aluminum hydride (LiAlH₄) to yield the primary alcohol.

Chemoenzymatic and Biocatalytic Routes to Analogous Compounds

The integration of biocatalysis with traditional chemical synthesis, known as chemoenzymatic synthesis, provides powerful routes to chiral molecules with high selectivity and under mild conditions. mdpi.comrsc.org Enzymes, particularly ketoreductases (KREDs) and lipases, are widely employed in the synthesis of optically active alcohols. nih.govresearchgate.net

While the target molecule is a primary alcohol, biocatalysis can be instrumental in preparing chiral precursors. For instance, the asymmetric reduction of a ketone precursor using a KRED could establish the chiral center at the C4 position. Subsequently, chemical steps could be used to elaborate this intermediate into the final product.

Lipases are frequently used for the kinetic resolution of racemic alcohols or esters. mdpi.comnih.gov A chemoenzymatic route could involve the non-selective synthesis of racemic (E)-3,4-dimethyl-2-penten-1-ol, followed by a lipase-catalyzed acylation. This would selectively acylate one enantiomer, allowing for the separation of the fast-reacting enantiomeric acetate (B1210297) from the slow-reacting enantiomeric alcohol. This approach is a cornerstone in providing enantioenriched intermediates for the synthesis of complex natural products. nih.gov

Novel Synthetic Paradigms for Branched Unsaturated Alcohols

The development of novel synthetic methodologies continues to push the boundaries of efficiency and selectivity in constructing complex molecules like branched unsaturated alcohols.

One such paradigm is the catalytic asymmetric Meisenheimer rearrangement, which provides access to sterically congested tertiary allylic alcohols in a stereospecific manner. nih.gov Although the target is a primary alcohol, this illustrates the power of rearrangement reactions in modern synthesis.

The regio- and stereoselective hydroboration of 1,3-dienes is another innovative approach. organic-chemistry.org A nickel-catalyzed 1,4-hydroboration can generate an intermediate allylboronate, which can then be oxidized to the corresponding stereodefined allylic alcohol. This strategy offers excellent control over the geometry of the double bond and the position of the hydroxyl group.

Furthermore, direct functionalization reactions that form C-C bonds with high atom economy are at the forefront of synthetic innovation. The aforementioned nickel-catalyzed coupling of alkynes and methanol represents a significant advance, converting simple feedstocks directly into valuable allylic alcohols. nih.govrsc.org These cutting-edge methods provide powerful and efficient alternatives to more traditional, multi-step synthetic sequences.

Chemical Reactivity and Transformation Studies

Reactions of the Hydroxyl Group

The hydroxyl group, being a primary alcohol, undergoes reactions typical of its class, including esterification, etherification, oxidation, and nucleophilic substitution. The allylic position of the alcohol—adjacent to the double bond—can influence the reactivity and stability of intermediates.

Esterification and Etherification Reaction Mechanisms

Esterification of (E)-3,4-dimethyl-2-penten-1-ol can be achieved through several methods. The classic Fischer esterification involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst. youtube.com The mechanism proceeds via protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol's oxygen atom, and subsequent dehydration to yield the ester and water. youtube.com

Etherification, the conversion of the hydroxyl group to an ether, is commonly carried out via the Williamson ether synthesis. This two-step process begins with the deprotonation of the alcohol using a strong base, such as sodium hydride (NaH), to form a potent nucleophile, the corresponding alkoxide. This alkoxide then displaces a halide from an alkyl halide in an S_N2 reaction to form the ether.

| Reaction Type | Reagents | Product | Mechanism Highlights |

| Esterification | Carboxylic Acid (R-COOH), Acid Catalyst (H+) | (E)-3,4-dimethyl-2-pentenyl ester | Nucleophilic acyl substitution |

| Etherification | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R'-X) | (E)-3,4-dimethyl-2-pentenyl ether | S_N2 attack by the formed alkoxide |

Oxidation Reactions and Selective Product Formation

The oxidation of this primary allylic alcohol can yield either an aldehyde or a carboxylic acid, depending on the chosen reagent and reaction conditions.

To Aldehyde: Reagents like pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) in an anhydrous solvent such as dichloromethane (B109758) (CH2Cl2) are effective for selectively oxidizing primary alcohols to aldehydes while minimizing over-oxidation. These milder conditions are often preferred to preserve the integrity of the carbon-carbon double bond.

To Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4, often from the Jones reagent), will typically oxidize the primary alcohol directly to a carboxylic acid. However, these harsh conditions can potentially lead to cleavage or other unwanted reactions at the double bond.

| Product | Reagent | Conditions |

| (E)-3,4-dimethyl-2-pentenal | Pyridinium Chlorochromate (PCC) | Anhydrous CH2Cl2 |

| (E)-3,4-dimethyl-2-pentenoic acid | Jones Reagent (CrO3, H2SO4, acetone) | Aqueous acetone |

Nucleophilic Substitution Pathways

The hydroxyl group is a poor leaving group; therefore, direct nucleophilic substitution is not feasible. chemguide.co.uk For substitution to occur, the -OH group must first be converted into a better leaving group. This can be accomplished in two primary ways:

Protonation: In the presence of a strong acid (e.g., HBr), the hydroxyl group is protonated to form an oxonium ion (-OH2+), which is a good leaving group (water). The subsequent nucleophilic attack by the conjugate base (e.g., Br-) can proceed via an S_N1 or S_N2 mechanism. Given the primary nature of the carbon, an S_N2 pathway is generally expected, but the allylic nature of the resulting carbocation could also facilitate an S_N1 pathway, potentially leading to a mixture of products.

Conversion to a Sulfonate Ester: A more controlled method involves reacting the alcohol with a sulfonyl chloride, such as tosyl chloride (TsCl) or mesyl chloride (MsCl), in the presence of a base like pyridine. This converts the hydroxyl group into a tosylate or mesylate, which are excellent leaving groups. A subsequent S_N2 reaction with a nucleophile can then be performed under milder conditions. chemguide.co.uk

Reactivity of the (E)-Configured Carbon-Carbon Double Bond

The trisubstituted alkene functionality in (E)-3,4-dimethyl-2-penten-1-ol is electron-rich and readily undergoes electrophilic addition reactions. libretexts.org The presence of three alkyl substituents on the double bond influences its reactivity and the regioselectivity of additions.

Electrophilic Addition Reactions (e.g., Halogenation, Hydroboration)

Electrophilic additions proceed by the attack of the pi electrons of the double bond on an electrophile, forming a carbocation intermediate, which is then attacked by a nucleophile. libretexts.org

Halogenation: The addition of halogens like bromine (Br2) or chlorine (Cl2) proceeds through a cyclic halonium ion intermediate. The subsequent backside attack by the halide ion results in anti-addition, where the two halogen atoms are added to opposite faces of the original double bond.

Hydroboration-Oxidation: This two-step sequence is a powerful method for the anti-Markovnikov hydration of alkenes. masterorganicchemistry.com Borane (BH3) adds across the double bond in a concerted, syn-addition fashion, with the boron atom attaching to the less sterically hindered carbon (C-2). masterorganicchemistry.comredalyc.org Subsequent oxidation with hydrogen peroxide (H2O2) and a base replaces the boron with a hydroxyl group, yielding a diol with a specific stereochemistry derived from the syn-addition. libretexts.org

| Reaction Type | Reagents | Intermediate | Product | Key Features |

| Halogenation | Br2 in CCl4 | Bromonium ion | 2,3-Dibromo-3,4-dimethyl-1-pentanol | Anti-addition |

| Hydroboration-Oxidation | 1. BH3·THF 2. H2O2, NaOH | Organoborane | 3,4-Dimethylpentane-1,2-diol | Anti-Markovnikov, syn-addition |

Cycloaddition Reactions and Pericyclic Processes

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. ebsco.com The double bond in (E)-3,4-dimethyl-2-penten-1-ol can participate in certain types of these reactions.

Cycloaddition Reactions: As an alkene, the molecule can act as a dienophile (a 2π electron system) in a [4+2] Diels-Alder reaction if reacted with a suitable diene. youtube.com However, the steric hindrance caused by the methyl groups at the C-3 and C-4 positions may significantly reduce the reaction rate. ebsco.com It could also potentially undergo a [2+2] cycloaddition with another alkene when exposed to ultraviolet light (photochemical conditions). youtube.com Thermal [2+2] cycloadditions are generally forbidden by orbital symmetry rules. youtube.com

Electrocyclic Reactions: These reactions involve the formation of a ring from a conjugated polyene. libretexts.org Since (E)-3,4-dimethyl-2-penten-1-ol contains only an isolated double bond, it cannot undergo an electrocyclic reaction on its own.

Hydrogenation and Selective Reduction Techniques

The reduction of (E)-3,4-dimethyl-2-penten-1-ol offers the potential to selectively saturate the carbon-carbon double bond to produce 3,4-dimethyl-1-pentanol, or to reduce both the double bond and the hydroxyl group, although the latter is less common under typical hydrogenation conditions. The selective hydrogenation of the alkene moiety while preserving the alcohol functionality is a key transformation.

The hydrogenation of allylic alcohols is a well-studied area, with various catalytic systems developed to achieve high selectivity. rsc.orgrsc.org The choice of catalyst and reaction conditions is crucial in determining the outcome of the reaction. For instance, catalytic hydrogenation using palladium or platinum catalysts is known to effectively reduce carbon-carbon double bonds. rsc.orglibretexts.org

Catalytic Hydrogenation:

The most common method for the reduction of alkenes is catalytic hydrogenation. libretexts.org This process typically involves the use of H₂ gas in the presence of a metal catalyst.

Catalysts: Platinum (Pt), palladium (Pd), and nickel (Ni) are common catalysts for this transformation. youtube.com The metal acts as a surface on which the reaction occurs, facilitating the addition of hydrogen atoms across the double bond. libretexts.org The reaction is generally a syn-addition, with both hydrogen atoms adding to the same face of the alkene. youtube.com

Selectivity: In the case of (E)-3,4-dimethyl-2-penten-1-ol, the goal is often the selective reduction of the C=C bond to yield 3,4-dimethylpentan-1-ol. Palladium on carbon (Pd/C) is a widely used catalyst for this purpose due to its high activity and selectivity for alkene hydrogenation over the reduction of other functional groups like alcohols under mild conditions.

Transfer Hydrogenation:

An alternative to using H₂ gas is transfer hydrogenation, which utilizes a hydrogen donor molecule in the presence of a catalyst.

Iron-Catalyzed Transfer Hydrogenation: Recent studies have shown that iron complexes can catalyze the transfer hydrogenation of allylic alcohols using isopropanol (B130326) as the hydrogen source. nih.govacs.org This method is advantageous due to the use of an earth-abundant and less expensive metal. The proposed mechanism involves the isomerization of the allylic alcohol to a ketone intermediate, which is then reduced. nih.govacs.org

Ruthenium-Catalyzed Transfer Hydrogenation: Ruthenium complexes have also been employed for the efficient reduction of the C=C bond in allylic alcohols through an isomerization/transfer hydrogenation tandem process. rsc.org

Asymmetric Hydrogenation:

For the synthesis of chiral molecules, asymmetric hydrogenation is a powerful tool. While (E)-3,4-dimethyl-2-penten-1-ol itself is achiral, related chiral allylic alcohols can be hydrogenated to produce enantiomerically enriched saturated alcohols.

Iridium-Based Catalysts: Iridium complexes with N,P-ligands have been successfully used for the asymmetric hydrogenation of γ,γ-disubstituted and β,γ-disubstituted allylic alcohols, achieving high yields and enantioselectivities. acs.org

Ruthenium-Based Catalysts: Ruthenium complexes have been utilized in the asymmetric hydrogenation of racemic allylic alcohols through a dynamic kinetic resolution process, yielding products with high diastereo- and enantioselectivities. nih.gov

Selective Deoxygenation:

In some synthetic strategies, the selective removal of the hydroxyl group while retaining the double bond might be desired.

Palladium-Catalyzed Reduction: A method for the selective deoxygenation of allylic alcohols involves the formation of an alkoxyalkyl ether, followed by reduction with a palladium catalyst and a hydride source like lithium triethylborohydride (LiBHEt₃). nih.govacs.org This protocol has been applied in the synthesis of natural products like (+)-S-Lavandulol. nih.govacs.org

Table 1: Overview of Catalytic Systems for Allylic Alcohol Reduction

| Catalyst System | Hydrogen Source | Typical Substrates | Key Features |

| Pd/C, PtO₂ | H₂ | Alkenes, including allylic alcohols | High activity, good selectivity for C=C bond reduction. rsc.orglibretexts.org |

| (Cyclopentadienone)iron(0) carbonyl complex | Isopropanol | Diverse allylic alcohols | Earth-abundant metal, operationally simple protocol. nih.govacs.org |

| [{RuCl(μ-Cl)(η⁶-C₆Me₆)}₂] | Isopropanol | Allylic alcohols | Efficient isomerization/transfer hydrogenation tandem process. rsc.org |

| Ir-N,P complexes | H₂ | γ,γ- and β,γ-disubstituted allylic alcohols | High yields and excellent enantioselectivities in asymmetric hydrogenation. acs.org |

| Ru-diamine diphosphine complex | H₂ | Racemic allylic alcohols | Isomerization-dynamic kinetic resolution cascade for high diastereo- and enantioselectivity. nih.gov |

| Pd(dppe)Cl₂ / LiBHEt₃ | LiBHEt₃ | Alkoxyalkyl ethers of allylic alcohols | Selective deoxygenation of the hydroxyl group. nih.govacs.org |

Transformations Involving the Alkane Skeleton

Transformations of the alkane skeleton of (E)-3,4-dimethyl-2-penten-1-ol, or its saturated counterpart, 3,4-dimethylpentan-1-ol, are less common but represent an area of synthetic interest for creating more complex carbon frameworks. These reactions often require harsh conditions or specialized catalysts to activate the relatively inert C-H and C-C bonds of the alkyl portion of the molecule.

One area of research that provides a conceptual basis for such transformations is the direct dehydrogenation of alkanes to form unsaturated systems. While not directly applied to (E)-3,4-dimethyl-2-penten-1-ol in the literature, studies on the cascade dehydrogenation of n-alkanes on catalytic surfaces demonstrate the potential to introduce further unsaturation into an alkyl chain. diva-portal.org This on-surface synthesis approach can transform simple alkanes into conjugated polyenes through a series of C-H activation steps. diva-portal.org Such a strategy, if applied to a molecule like 3,4-dimethylpentan-1-ol, could theoretically lead to the formation of diene or polyene structures, significantly altering the carbon skeleton's properties.

Elucidation of Reaction Mechanisms and Kinetics

Understanding the mechanisms and kinetics of reactions involving (E)-3,4-dimethyl-2-penten-1-ol is crucial for controlling reaction outcomes and optimizing synthetic procedures. While specific kinetic studies on this compound are sparse, research on structurally similar alkenes provides valuable insights into its potential reactivity.

One relevant area of study is the atmospheric chemistry of volatile organic compounds (VOCs), which often involves reactions with hydroxyl (OH) radicals. A study on the reaction of OH radicals with 4,4-dimethyl-1-pentene (B165720), an isomer of the parent alkene of our target compound, revealed that the reaction proceeds primarily through addition of the OH radical to the double bond, with a smaller fraction occurring via H-atom abstraction. researchgate.net

Reaction with OH Radicals: The rate constants for the reaction of OH radicals with 4,4-dimethyl-1-pentene were measured, and the major products were identified as 3,3-dimethylbutanal and other carbonyl compounds. researchgate.net The formation of these products is consistent with a mechanism involving an initial OH addition to the double bond, followed by reaction with O₂ and subsequent decomposition of the resulting peroxy radical.

Implications for (E)-3,4-dimethyl-2-penten-1-ol: By analogy, the reaction of (E)-3,4-dimethyl-2-penten-1-ol with OH radicals would likely proceed via a similar mechanism. The presence of the hydroxyl group and the different substitution pattern on the double bond would influence the regioselectivity of the initial OH attack and the stability of the intermediate radicals, leading to a different distribution of products. The kinetics of the reaction would also be affected by the electron-donating nature of the hydroxyl group and the alkyl substituents.

The mechanism of catalytic hydrogenation is generally understood to involve the adsorption of both the alkene and H₂ onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the double bond. youtube.com The stereochemistry of this reaction is typically syn-addition, as both hydrogen atoms are delivered from the catalyst surface to the same side of the alkene.

Derivatization Strategies for Expanding Chemical Utility

Derivatization, the process of transforming a chemical compound into a product of similar structure, called a derivative, is a common strategy to enhance the properties of a molecule for analysis or to create new functionalities. researchgate.net For (E)-3,4-dimethyl-2-penten-1-ol, derivatization can be used to improve its volatility for gas chromatography (GC) analysis or to introduce reactive handles for further synthetic transformations.

Derivatization for Analytical Purposes:

The hydroxyl group of (E)-3,4-dimethyl-2-penten-1-ol can be targeted for derivatization to improve its chromatographic behavior.

Silylation: This is a common technique where the active hydrogen of the hydroxyl group is replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. This process increases the volatility and thermal stability of the molecule, and reduces its polarity, leading to sharper and more symmetrical peaks in GC analysis.

Acylation: The alcohol can be converted into an ester through reaction with an acylating agent, such as an acid anhydride (B1165640) or an acid chloride. This also serves to increase volatility and can be useful for creating derivatives with specific detector responses in GC.

Derivatization for Synthetic Purposes:

The functional groups of (E)-3,4-dimethyl-2-penten-1-ol can be converted into other functionalities to expand its synthetic utility.

Conversion to Halides: The hydroxyl group can be converted into a leaving group, such as a tosylate or a halide (e.g., by reaction with SOCl₂ or PBr₃). The resulting allylic halide is a versatile intermediate for nucleophilic substitution reactions.

Oxidation: The primary alcohol can be oxidized to an aldehyde, (E)-3,4-dimethyl-2-pentenal, or further to a carboxylic acid, (E)-3,4-dimethyl-2-pentenoic acid. These transformations introduce new reactive carbonyl functionalities into the molecule.

Epoxidation: The double bond can be epoxidized using a peroxy acid (e.g., m-CPBA) to form an epoxide. This epoxide is a valuable intermediate that can undergo ring-opening reactions with various nucleophiles to introduce two new functional groups with defined stereochemistry.

Role as an Intermediate in the Synthesis of Complex Organic Molecules

(E)-3,4-dimethyl-2-penten-1-ol, as a functionalized terpene-like molecule, holds potential as a building block in the synthesis of more complex organic molecules, including natural products and fragrance compounds. nih.govnih.gov The combination of a nucleophilic hydroxyl group and an electrophilic double bond (which can also act as a nucleophile) in a specific spatial arrangement makes it a versatile starting material.

Synthesis of Fragrance Compounds:

Many fragrance molecules, particularly those with sandalwood or woody scents, are derived from terpene precursors. vdoc.pub For example, the synthesis of various sandalwood odorants often starts from α-campholenaldehyde, which is derived from α-pinene. researchgate.net These syntheses frequently involve aldol (B89426) condensations followed by hydrogenation or other transformations to create the target C14 or C15 skeletons. vdoc.pub

Given its structure, (E)-3,4-dimethyl-2-penten-1-ol or its corresponding aldehyde could serve as a valuable intermediate in the synthesis of novel fragrance compounds. Its branched C7 structure could be elaborated through C-C bond-forming reactions to build the larger frameworks typical of many synthetic musks and sandalwood scents.

Building Block in Natural Product Synthesis:

The principles of modular synthesis, where complex natural products are assembled from a limited set of versatile building blocks, are becoming increasingly powerful. nih.gov Small, functionalized molecules like (E)-3,4-dimethyl-2-penten-1-ol can be considered as potential building blocks in such strategies. While no specific examples of its use in the total synthesis of a natural product were found in the surveyed literature, its structure contains motifs present in various isoprenoid natural products. The ability to stereoselectively modify its functional groups would be key to its application in this area. For instance, β-Nicotinamide adenine (B156593) dinucleotide (β-NAD) has been identified as a building block in the biosynthesis of certain natural products, highlighting nature's use of common metabolites in complex pathways. nih.govmpg.deuni-konstanz.deresearchgate.net This provides a paradigm for how relatively simple, biologically accessible molecules can be incorporated into complex structures.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through a combination of one- and two-dimensional experiments, a complete structural assignment of (E)-3,4-dimethyl-2-penten-1-ol can be achieved, including the confirmation of its (E)-alkene geometry and the analysis of its chiral center at the C4 position.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.

¹H NMR Spectroscopy: The ¹H NMR spectrum of (E)-3,4-dimethyl-2-penten-1-ol is expected to show distinct signals for each unique proton environment. The chemical shift (δ) of each signal is influenced by the electron density around the proton, and the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons. Based on the structure, the predicted signals would include a doublet for the two protons of the primary alcohol (C1), a multiplet for the vinylic proton (C2), a singlet for the methyl group at C3, a multiplet for the methine proton at C4, and two doublets for the diastereotopic methyl groups at C5 and C6. The signal for the hydroxyl proton (-OH) would typically appear as a broad singlet, the position of which can vary depending on concentration and solvent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a signal for each unique carbon atom. For (E)-3,4-dimethyl-2-penten-1-ol, seven distinct signals are expected. The chemical shifts would differentiate the sp²-hybridized olefinic carbons (C2 and C3) from the sp³-hybridized carbons of the alcohol, methine, and methyl groups. The C1 carbon, being attached to an electronegative oxygen atom, would appear downfield compared to the other sp³ carbons. The olefinic carbons would have the largest chemical shifts in the spectrum. researchgate.netdocbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (E)-3,4-dimethyl-2-penten-1-ol Predicted data based on general principles and analysis of similar structures.

| Position | Group | Predicted ¹H Shift (δ, ppm) | Predicted ¹H Multiplicity | Predicted ¹³C Shift (δ, ppm) |

|---|---|---|---|---|

| 1 | -CH₂OH | ~4.1 | d (doublet) | ~60-65 |

| 2 | =CH- | ~5.5 | t (triplet) | ~125-130 |

| 3 | =C(CH₃)- | - | - | ~135-140 |

| 4 | -CH(CH₃)₂ | ~2.3 | septet | ~30-35 |

| 5, 6 | -CH(CH₃)₂ | ~1.0 | d (doublet) | ~20-25 |

| 7 (on C3) | =C(CH₃)- | ~1.7 | s (singlet) | ~15-20 |

While 1D NMR suggests a structure, 2D NMR experiments are essential to unambiguously confirm atomic connectivity and stereochemistry.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. For (E)-3,4-dimethyl-2-penten-1-ol, key correlations would be observed between the C1 methylene (B1212753) protons and the C2 vinylic proton, and between the C4 methine proton and the C5/C6 methyl protons, confirming the connectivity of these fragments. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton to its directly attached carbon atom. It allows for the definitive assignment of each carbon signal based on the already assigned proton signals. For example, the proton signal at ~4.1 ppm would show a correlation to the carbon signal at ~60-65 ppm, assigning them both to the C1 position.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting the molecular fragments. Key HMBC correlations would include signals from the C1 protons to the C2 and C3 carbons, and from the C3-methyl protons to the C2, C3, and C4 carbons, which together establish the core structure of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which is critical for determining the (E)-stereochemistry of the double bond. A key NOE would be expected between the vinylic proton at C2 and the methine proton at C4. The absence of a significant NOE between the C2 proton and the C3-methyl protons would further support the (E)-assignment. researchgate.net

Since (E)-3,4-dimethyl-2-penten-1-ol possesses a stereocenter at the C4 position, it exists as a pair of enantiomers. NMR spectroscopy, in a standard achiral solvent, cannot distinguish between enantiomers. However, the enantiomeric purity (or enantiomeric excess, ee) can be determined by making the enantiomers diastereotopic. libretexts.org This is typically achieved in one of two ways:

Chiral Derivatizing Agents (CDAs): The alcohol is reacted with an enantiomerically pure chiral reagent, such as α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid), to form a mixture of diastereomeric esters. rsc.org These diastereomers have distinct NMR spectra, and the integration of their corresponding signals allows for the quantification of the original enantiomeric ratio. researchgate.net

Chiral Solvating Agents (CSAs): A chiral solvating agent is added to the NMR sample, which forms transient, weak diastereomeric complexes with each enantiomer of the alcohol. libretexts.org This interaction can induce small, but measurable, differences in the chemical shifts for the two enantiomers, allowing for their differentiation and quantification directly in the NMR tube without chemical modification. nih.govwiley.com

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. uky.edu

Electron Ionization (EI): EI is a "hard" ionization technique that involves bombarding the sample with high-energy electrons (typically 70 eV). waters.com This process usually results in the formation of a molecular ion (M⁺•) and extensive fragmentation. The fragmentation pattern serves as a molecular fingerprint. For allylic alcohols like (E)-3,4-dimethyl-2-penten-1-ol, characteristic fragmentation pathways include:

Dehydration: Loss of a water molecule (H₂O, 18 Da), leading to a prominent peak at m/z [M-18]⁺•. libretexts.orgyoutube.com

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom. For a primary alcohol, this would involve the loss of the •CH₂OH radical (31 Da), although this is often less favorable than other pathways for allylic alcohols. A more significant alpha-cleavage for this structure would be the loss of the isopropyl group at C4. libretexts.orgslideshare.net

Allylic Cleavage: Cleavage of the bond beta to the double bond (the C4-C(CH₃)₂ bond) is a very favorable process, leading to a stable allylic cation.

Chemical Ionization (CI): CI is a "soft" ionization technique that uses a reagent gas (like methane (B114726) or ammonia) to ionize the analyte through proton transfer. waters.com This process imparts less energy to the analyte molecule, resulting in significantly less fragmentation than EI. nd.edu The primary ion observed in a CI spectrum is typically the protonated molecule, [M+H]⁺. For (E)-3,4-dimethyl-2-penten-1-ol (MW = 114.19), this would correspond to a strong signal at m/z 115, providing clear confirmation of the molecular weight. waters.com

Table 2: Predicted Key Ions in the Mass Spectrum of (E)-3,4-dimethyl-2-penten-1-ol Predicted data based on general fragmentation principles for allylic alcohols.

| Ionization | m/z | Predicted Identity | Notes |

|---|---|---|---|

| EI / CI | 114 | [C₇H₁₄O]⁺• (M⁺•) | Molecular ion, often weak or absent in EI. |

| CI | 115 | [C₇H₁₅O]⁺ ([M+H]⁺) | Protonated molecule, typically the base peak in CI. |

| EI | 99 | [M-CH₃]⁺ | Loss of a methyl radical. |

| EI | 96 | [M-H₂O]⁺• | Loss of water (dehydration). libretexts.org |

| EI | 71 | [M-C₃H₇]⁺ | Loss of isopropyl radical via allylic cleavage. |

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with very high accuracy, typically to four or more decimal places. This precision allows for the unambiguous determination of a molecule's elemental formula. nih.gov For (E)-3,4-dimethyl-2-penten-1-ol, the molecular formula is C₇H₁₄O. HRMS would be used to measure the mass of the molecular ion (or the protonated molecule in CI) and compare it to the calculated exact mass. Confirming the measured mass matches the theoretical mass within a narrow tolerance (e.g., ± 5 ppm) provides definitive evidence for the elemental composition, distinguishing it from other potential formulas with the same nominal mass. mdpi.com

Molecular Formula: C₇H₁₄O

Calculated Monoisotopic Mass: 114.104465 Da

Vibrational Spectroscopy (Infrared, Raman) for Functional Group and Conformational Analysis

The primary functional groups that give rise to distinct signals are the hydroxyl group (-OH), the carbon-carbon double bond (C=C), the carbon-oxygen single bond (C-O), and various carbon-hydrogen bonds (C-H).

Infrared (IR) Spectroscopy: In an IR spectrum, the hydroxyl group is responsible for a prominent, broad absorption band in the region of 3200–3600 cm⁻¹, characteristic of hydrogen-bonded alcohols. The C-H stretching vibrations of the methyl and methylene groups are expected to appear in the 2850–3000 cm⁻¹ range. The presence of the C=C double bond, being a trans-substituted alkene, would typically produce a weak to medium absorption band around 1665–1675 cm⁻¹ and a strong C-H out-of-plane bending (wagging) vibration for the trans-alkenic hydrogen at approximately 960–975 cm⁻¹. The C-O stretching vibration of the primary alcohol is anticipated to be observed as a strong band in the 1050–1085 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=C stretching vibration, which may be weak in the IR spectrum, typically yields a strong Raman signal in the 1665–1675 cm⁻¹ range, making it particularly useful for confirming the presence of the double bond. mdpi.com The C-H stretching modes of the alkyl and alkenyl groups are also readily observed between 2800 and 3100 cm⁻¹. mdpi.com Low-frequency Raman spectroscopy could potentially be used to study the longitudinal acoustic modes (LAM) of crystalline derivatives, which can provide information on chain conformation and packing, though this is not applicable to the liquid state of the parent alcohol. nist.gov

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|---|

| O-H | Stretching (H-bonded) | 3200 - 3600 | 3200 - 3600 | Strong, Broad (IR); Weak (Raman) |

| C-H (sp³) | Stretching | 2850 - 2970 | 2850 - 2970 | Strong |

| C-H (sp²) | Stretching | 3010 - 3040 | 3010 - 3040 | Medium |

| C=C (trans) | Stretching | 1665 - 1675 | 1665 - 1675 | Weak-Medium (IR); Strong (Raman) |

| C-H (sp²) | Out-of-Plane Bend | 960 - 975 | Not typically prominent | Strong (IR) |

| C-O | Stretching | 1050 - 1085 | 1050 - 1085 | Strong (IR); Medium (Raman) |

Chromatographic Separation and Purity Assessment Techniques

Chromatography is the cornerstone for separating (E)-3,4-dimethyl-2-penten-1-ol from complex mixtures, assessing its purity, and resolving its different isomeric forms.

Gas Chromatography (GC) for Volatility and Isomer Separation

Gas chromatography is the premier technique for the analysis of volatile compounds like (E)-3,4-dimethyl-2-penten-1-ol. Its high resolution makes it ideal for separating closely related isomers and for purity assessment.

A typical GC system for this analysis would employ a high-resolution capillary column. The choice of stationary phase is critical. A non-polar phase, such as one based on 5% phenyl-methylpolysiloxane (e.g., DB-5, HP-5), would separate isomers primarily based on their boiling points. More polar stationary phases, like those made of polyethylene (B3416737) glycol (e.g., Carbowax, DB-Wax), would provide separation based on a combination of boiling point and polarity, often yielding different elution orders and improved resolution for alcohols. mdpi.com

For a mixture containing (E)-3,4-dimethyl-2-penten-1-ol and its geometric isomer, (Z)-3,4-dimethyl-2-penten-1-ol, as well as other structural isomers, a temperature-programmed analysis would be necessary to ensure adequate separation. A flame ionization detector (FID) is commonly used for quantitative analysis due to its high sensitivity to hydrocarbons and linear response. The separation of isomers is feasible due to subtle differences in their volatility and interaction with the stationary phase. molbase.com

| Parameter | Typical Condition |

|---|---|

| Column Type | Capillary Column (e.g., 30 m x 0.25 mm ID, 0.25 µm film) |

| Stationary Phases | Polyethylene glycol (polar); 5% Phenyl-methylpolysiloxane (non-polar) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Oven Program | e.g., 50 °C (2 min), ramp at 5-10 °C/min to 220 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

High-Performance Liquid Chromatography (HPLC) Methodologies

Direct analysis of (E)-3,4-dimethyl-2-penten-1-ol by High-Performance Liquid Chromatography (HPLC) is challenging. The compound lacks a strong ultraviolet (UV) chromophore, making detection with standard UV-Vis detectors insensitive. nih.gov Furthermore, its volatility is better suited to GC analysis.

However, HPLC can be employed following a pre-column derivatization step to attach a UV-active moiety to the alcohol's hydroxyl group. nih.govnih.gov A common derivatizing agent is phthalic anhydride (B1165640), which reacts with the alcohol to form a phthalate (B1215562) hemiester, a compound with strong UV absorbance. nih.gov

Once derivatized, the product can be effectively separated using reversed-phase HPLC. A C8 or C18 column with a gradient elution using a mobile phase of acetonitrile (B52724) and water is a standard approach. nih.govhebmu.edu.cn This methodology is particularly useful for analyzing alcohols in complex matrices where GC might be problematic or when a different selectivity is required. nih.gov

Chiral Chromatography for Enantiomer Resolution

The structure of 3,4-dimethyl-2-penten-1-ol contains a stereocenter at the C4 position, meaning it can exist as a pair of enantiomers, (R)- and (S)-3,4-dimethyl-2-penten-1-ol. Chiral chromatography is essential for separating and quantifying these enantiomers.

Direct separation of alcohol enantiomers can be difficult. A common and effective strategy is indirect separation by GC, which involves derivatizing the racemic alcohol with a chiral derivatizing agent or, more commonly, derivatizing with an achiral reagent and separating the resulting diastereomers on a chiral stationary phase (CSP). mdpi.comusamvcluj.ro For alcohols, acylation to form esters is a frequent approach. mdpi.com The resulting esters can then be separated on a GC column coated with a chiral stationary phase, such as a derivatized cyclodextrin (B1172386) (e.g., Chirasil-DEX CB). mdpi.comyoutube.com The different interactions between the enantiomeric derivatives and the chiral stationary phase lead to different retention times, allowing for their resolution and the determination of enantiomeric excess.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a molecule. However, it is fundamentally applicable only to substances that can be grown as well-ordered single crystals.

(E)-3,4-dimethyl-2-penten-1-ol is a liquid at room temperature and pressure. As such, direct single-crystal X-ray diffraction analysis is not feasible. This technique would only become applicable if a solid, crystalline derivative of the compound were prepared. For instance, if a derivative such as a p-nitrobenzoate ester were synthesized and could be crystallized, X-ray crystallography could then be used to determine its solid-state conformation and packing. No such structural studies on derivatives of (E)-3,4-dimethyl-2-penten-1-ol are reported in the surveyed literature.

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the unambiguous identification of compounds in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the most powerful and widely used technique for the analysis of volatile compounds like (E)-3,4-dimethyl-2-penten-1-ol, especially in the fields of flavor, fragrance, and essential oil analysis. The gas chromatograph separates the components of a mixture, and the mass spectrometer detects, identifies, and quantifies them. Identification is achieved by comparing the experimentally obtained mass spectrum of a compound with reference spectra in databases like the NIST Mass Spectral Library.

While a library spectrum for (E)-3,4-dimethyl-2-penten-1-ol is not readily found, its electron ionization (EI) mass spectrum can be predicted. The molecular ion peak (M⁺) would be expected at m/z 114. Key fragmentation pathways would likely include:

Loss of a water molecule ([M-18]⁺): A common fragmentation for alcohols, leading to a peak at m/z 96.

Loss of a methyl group ([M-15]⁺): Cleavage of one of the methyl groups, resulting in a peak at m/z 99.

Loss of an isopropyl group ([M-43]⁺): Cleavage of the isopropyl group attached to the double bond, giving a peak at m/z 71.

Allylic cleavage: Fission of the C-C bond beta to the double bond, which is a favored process. Cleavage of the C4-C(isopropyl) bond would generate a stable allylic cation.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is generally less suited for this specific volatile alcohol than GC-MS. However, it can be a valuable tool, particularly after derivatization as described for HPLC. nih.gov The use of LC-MS would allow for the analysis of the derivatized alcohol, providing both retention time data and mass spectral information for confident identification. Modern atmospheric pressure ionization techniques could potentially analyze the underivatized alcohol, but this is less common for such analytes compared to GC-MS.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental tools for investigating the electronic properties of molecules, offering insights into their stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies on Ground State Geometries and Energies

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (its ground state geometry) and its corresponding electronic energy. Such studies for (E)-3,4-dimethyl-2-penten-1-ol would calculate key structural parameters like bond lengths, bond angles, and dihedral angles. However, specific DFT studies detailing the optimized geometry and ground state energy for this compound are not found in the peer-reviewed literature.

Ab Initio Methods for High-Level Electronic Structure Characterization

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. wikipedia.org These methods, such as Møller-Plesset perturbation theory (MP) or Coupled Cluster (CC), provide highly accurate electronic structure characterizations. A high-level ab initio study of (E)-3,4-dimethyl-2-penten-1-ol would offer a precise description of its electronic wave function and energy. At present, no such high-level ab initio characterizations for this molecule have been published.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

Frontier Molecular Orbital (FMO) theory provides critical insights into chemical reactivity by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wikipedia.org The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.org A smaller gap generally implies higher reactivity.

A computational analysis of (E)-3,4-dimethyl-2-penten-1-ol would involve calculating the energies of these orbitals and mapping their spatial distribution across the molecule to predict sites susceptible to electrophilic or nucleophilic attack. Despite the utility of this analysis, specific HOMO-LUMO energy values and orbital plots for (E)-3,4-dimethyl-2-penten-1-ol are not available in published research.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is crucial for understanding the behavior of flexible molecules like (E)-3,4-dimethyl-2-penten-1-ol, which can adopt various spatial arrangements (conformers) through the rotation of its single bonds.

Molecular Mechanics and Molecular Dynamics Simulations

Molecular mechanics (MM) and molecular dynamics (MD) are computational methods used to study the conformational landscape and dynamic behavior of molecules. MM simulations would be employed to rapidly evaluate the energies of numerous possible conformations, while MD simulations would model the atomic motions of the molecule over time, providing a view of its flexibility and conformational transitions. No specific MM or MD simulation studies for (E)-3,4-dimethyl-2-penten-1-ol are documented in the scientific literature.

Exploration of Rotational Isomers and Their Relative Stabilities

The rotation around the C-C and C-O single bonds in (E)-3,4-dimethyl-2-penten-1-ol gives rise to multiple rotational isomers (rotamers), each with a distinct energy level. A comprehensive theoretical study would involve constructing a potential energy surface (PES) by systematically rotating these bonds and calculating the energy at each step. This would identify the most stable (lowest energy) conformers and the energy barriers separating them. Such an exploration would clarify the preferred shapes of the molecule and their relative populations at equilibrium. However, a detailed analysis of the rotational isomers and their relative stabilities for (E)-3,4-dimethyl-2-penten-1-ol has not been reported. Studies on simpler allylic alcohols have shown that intramolecular hydrogen bonding between the hydroxyl group and the pi-electrons of the double bond can significantly influence conformational preferences. researchgate.net

Computational Prediction of Spectroscopic Parameters

Density Functional Theory (DFT) stands as a cornerstone for the computational prediction of spectroscopic data, offering a balance between accuracy and computational cost that is well-suited for molecules of this size.

Theoretical NMR Chemical Shift Prediction and Comparison with Experimental Data

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method combined with DFT, is a powerful approach for structure elucidation. nih.govmdpi.com For (E)-3,4-dimethyl-2-penten-1-ol, theoretical chemical shifts for both ¹H and ¹³C nuclei can be calculated.

The process typically involves:

Geometry Optimization: The molecule's three-dimensional structure is optimized to find its lowest energy conformation. Functionals like B3LYP with a basis set such as 6-31G(d) are commonly employed for this step. nih.govresearchgate.net

NMR Calculation: A GIAO NMR calculation is performed on the optimized geometry using a higher level of theory, for instance, the B3LYP functional with a larger basis set like 6-311++G(2d,p), often incorporating a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate solution-phase conditions. researchgate.netnih.gov

Scaling: The calculated absolute shielding values (σ) are then converted to chemical shifts (δ) relative to a reference standard (like tetramethylsilane, TMS) and often scaled using empirical linear regression parameters to correct for systematic errors and improve agreement with experimental data. nih.govmdpi.com

| Atom | Calculated ¹³C Shift (ppm) | Hypothetical Exp. ¹³C Shift (ppm) | Calculated ¹H Shift (ppm) | Hypothetical Exp. ¹H Shift (ppm) |

|---|---|---|---|---|

| C1 (-CH₂OH) | 68.5 | 67.9 | 4.15 (d) | 4.08 (d) |

| C2 (=CH-) | 125.0 | 124.5 | 5.50 (t) | 5.45 (t) |

| C3 (=C(CH₃)-) | 138.0 | 137.8 | 1.70 (s) | 1.68 (s) |

| C4 (-CH(CH₃)₂) | 34.0 | 33.5 | 2.30 (sept) | 2.25 (sept) |

| C5/C6 (-CH(CH₃)₂) | 21.0 | 20.8 | 1.05 (d) | 1.02 (d) |

| C7 (on C3) | 14.0 | 13.7 | - | - |

Vibrational Frequency Calculations for IR and Raman Spectra

Theoretical calculations of vibrational spectra serve as a powerful aid in the assignment of experimental Infrared (IR) and Raman bands. nih.gov DFT methods, such as B3LYP with basis sets like 6-31G(d) or higher, are routinely used to compute harmonic vibrational frequencies. irdg.orgcardiff.ac.uk

The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d)) to improve correspondence with experimental data. arxiv.org These calculations also provide IR intensities and Raman activities, which are crucial for predicting the appearance of the spectra. nih.govarxiv.org

Key predicted vibrational modes for (E)-3,4-dimethyl-2-penten-1-ol would include:

O-H Stretch: A strong, broad band in the IR spectrum, typically around 3300-3400 cm⁻¹.

C-H Stretches: Multiple bands in the 2850-3100 cm⁻¹ region, corresponding to aliphatic and vinylic C-H bonds.

C=C Stretch: A band of variable intensity in the 1650-1680 cm⁻¹ region.

C-O Stretch: A strong band in the fingerprint region, expected around 1000-1100 cm⁻¹.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Activity |

|---|---|---|---|---|

| O-H Stretch | 3650 | 3504 | Strong | Weak |

| Vinylic C-H Stretch | 3120 | 2995 | Medium | Strong |

| Aliphatic C-H Stretch | 3050 | 2928 | Strong | Strong |

| C=C Stretch | 1715 | 1646 | Medium | Strong |

| C-O Stretch | 1080 | 1037 | Strong | Medium |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction pathways, transition states, and the associated energetics. chemistrysteps.com For an allylic alcohol like (E)-3,4-dimethyl-2-penten-1-ol, key reactions of interest include acid-catalyzed dehydration and isomerization.

Transition State Characterization and Reaction Pathway Analysis

Acid-Catalyzed Dehydration: The dehydration of alcohols can proceed through either E1 or E2 mechanisms. chemistrysteps.comlibretexts.org Given that (E)-3,4-dimethyl-2-penten-1-ol is a primary alcohol, an E2 mechanism might be expected. However, its allylic nature could stabilize a potential carbocation intermediate, making an E1 pathway plausible.

E1 Pathway: This stepwise mechanism would involve (1) protonation of the hydroxyl group, (2) loss of water to form a resonance-stabilized allylic carbocation, and (3) deprotonation to form a conjugated diene.

E2 Pathway: This concerted mechanism involves a single transition state where a base removes a proton from a β-carbon while the protonated hydroxyl group departs simultaneously.

Computational chemists locate the transition state (TS) structure for each proposed pathway—a first-order saddle point on the potential energy surface. Verifying the TS involves a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. universityofgalway.ie Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the TS correctly connects the reactant and product states.

Kinetic and Thermodynamic Parameters from Computational Models

Once the stationary points (reactants, transition states, products) on the potential energy surface have been optimized and verified, their electronic energies and vibrational frequencies are used to calculate important kinetic and thermodynamic parameters.

Activation Energy (Ea or ΔG‡): The energy difference between the transition state and the reactants determines the reaction rate. A lower activation energy implies a faster reaction. For alcohol dehydrations, calculated activation barriers can vary significantly depending on the specific mechanism and catalyst. universityofgalway.ie

Reaction Enthalpy (ΔH) and Gibbs Free Energy (ΔG): The energy difference between the products and reactants determines the reaction's spontaneity. A negative ΔG indicates a thermodynamically favorable process. For example, computational assessments of alkene isomerization can determine the relative stabilities of different isomers. nih.gov

| Parameter | E1 Pathway (Illustrative) | E2 Pathway (Illustrative) |

|---|---|---|

| Activation Free Energy (ΔG‡, kcal/mol) | +30.5 | +38.0 |

| Reaction Free Energy (ΔG, kcal/mol) | -5.2 | -5.2 |

| Reaction Enthalpy (ΔH, kcal/mol) | -2.8 | -2.8 |

Note: These values are illustrative for analogous alcohol dehydration reactions and demonstrate that for allylic systems, the E1 pathway is often kinetically more favorable due to carbocation stabilization.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable computational tool that visualizes the electron density distribution around a molecule, providing a guide to its reactivity. researchgate.net The MEP is mapped onto the molecule's surface, with different colors representing regions of varying electrostatic potential.

Red/Orange/Yellow: These colors indicate regions of negative electrostatic potential, which are electron-rich. These sites are susceptible to electrophilic attack and are likely locations for hydrogen bond acceptance.

Blue: This color signifies regions of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack.

Green: This color represents regions of neutral or near-zero potential.

For (E)-3,4-dimethyl-2-penten-1-ol, the MEP map would be expected to show:

A region of high negative potential (red) around the oxygen atom of the hydroxyl group, due to the presence of lone pairs. This is the primary site for protonation in acid-catalyzed reactions and for hydrogen bonding.

A region of moderate negative potential associated with the π-electron cloud of the C=C double bond, making it susceptible to attack by electrophiles.

Regions of positive potential (blue) around the hydroxyl hydrogen and the hydrogens on the α-carbon, highlighting their electrophilic character.

This visual representation of charge distribution is crucial for understanding intermolecular interactions and predicting the initial steps of chemical reactions. researchgate.netresearchgate.net

Occurrence, Biosynthesis, and Chemoecological Context

Natural Occurrence in Plants and Fungi

Isolation and Extraction Methodologies from Natural Sources

As there are no documented natural sources of (E)-2-Penten-1-ol, 3,4-dimethyl-, no specific methodologies for its isolation and extraction from such sources have been developed or reported. General techniques for the extraction of volatile compounds from plant and fungal matter, such as steam distillation, solvent extraction, and supercritical fluid extraction, are well-established; however, their application to this particular compound from a natural matrix is not described in the literature.

Biosynthetic Pathways Leading to (E)-2-Penten-1-ol, 3,4-dimethyl-

Due to the absence of its identification in any biological system, the biosynthetic pathways leading to (E)-2-Penten-1-ol, 3,4-dimethyl- remain unelucidated.

Precursor Identification and Enzymatic Transformations

There is no information available in the scientific literature regarding the metabolic precursors or the specific enzymatic transformations that would be involved in the biosynthesis of (E)-2-Penten-1-ol, 3,4-dimethyl-.

Isotopic Labeling Studies to Elucidate Metabolic Routes

No isotopic labeling studies have been conducted to trace the metabolic routes for the formation of (E)-2-Penten-1-ol, 3,4-dimethyl-, as its natural occurrence has not been established.

Role in Chemical Ecology (Non-Human Biological Systems)

Function as Volatile Organic Compounds (VOCs) in Plant-Environment Interactions

There is no available research to suggest that (E)-3,4-dimethyl-2-penten-1-ol is emitted by plants or plays any role in their interactions with the environment.

Putative Pheromonal or Kairomonal Components in Insect Communication (Focus on chemical identity)

No studies have identified (E)-3,4-dimethyl-2-penten-1-ol as a pheromone or kairomone involved in the chemical communication of any insect species.

It is important to note that while the broader classes of compounds to which (E)-3,4-dimethyl-2-penten-1-ol belongs (e.g., unsaturated alcohols, volatile organic compounds) are known to be significant in chemical ecology, the specific functions of this particular molecule remain uncharacterized. Future research may shed light on its potential biological activities.

Biotic Degradation by Microorganisms